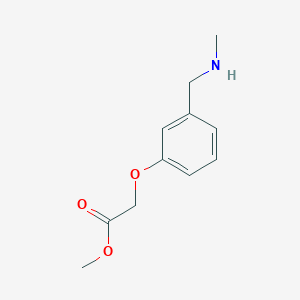

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxyacetic acid and contains a methylamino group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate typically involves the reaction of 3-(methylamino)methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Functional Group Reactivity

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate (C₁₁H₁₅NO₃) exhibits reactivity governed by its three primary functional groups:

-

Methylamino group (-N(CH₃)₂) : Serves as a nucleophile, enabling substitution reactions with electrophiles (e.g., alkylating agents).

-

Ester group (-COOCH₃) : Hydrolyzes under acidic or basic conditions to form carboxylic acids or carboxylate salts.

-

Phenoxy ring : Susceptible to electrophilic aromatic substitution due to the activating effect of the oxygen atom .

Hydrolysis of the Ester Group

The ester undergoes hydrolysis via a two-step mechanism:

-

Nucleophilic attack : Water or hydroxide ion attacks the carbonyl carbon.

-

Elimination and protonation : Formation of a carboxylate intermediate, followed by protonation to yield a carboxylic acid.

Nucleophilic Substitution at the Methylamino Group

The methylamino group reacts with electrophiles (e.g., alkyl halides) through a two-step SN2 mechanism:

-

Deprotonation : Base removes a proton to generate a stronger nucleophile.

-

Backside attack : The nucleophile attacks the electrophilic carbon, displacing the leaving group .

Electrophilic Aromatic Substitution

The phenoxy ring undergoes reactions such as nitration or alkylation due to the electron-donating effect of the oxygen atom. Substituents on the ring (e.g., methylamino group) influence regioselectivity .

Structural Comparisons

A comparison with related compounds highlights unique reactivity:

Applications De Recherche Scientifique

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is a chemical compound used in biochemical research and organic synthesis due to its unique structure featuring a methylamino group attached to a phenoxyacetate backbone. It has a molecular weight of approximately 209.24 g/mol and is often available in hydrochloride form to increase its solubility in aqueous solutions for biological applications.

Chemical Properties and Reactivity

The compound's chemical reactivity arises from its functional groups:

- Methylamino group Allows for nucleophilic substitution reactions.

- Ester functionality Can undergo hydrolysis under acidic or basic conditions.

- Phenoxy group Can participate in electrophilic aromatic substitution reactions.

These properties make it a versatile intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory conditions and available reagents.

Applications

- Biochemical Research: It functions as a buffering agent in cell culture, making it useful in biological studies, particularly those focused on cellular metabolism and drug testing.

- Organic Synthesis: Due to its structural characteristics, it can be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(4-((methylamino)methyl)phenoxy)acetate: Similar structure but with the methylamino group in the para position.

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(3-((ethylamino)methyl)phenoxy)acetate: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the specific positioning of the methylamino group and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Activité Biologique

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate, identified by its CAS number 2260933-02-4, is a compound that has attracted attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a methylamino group attached to a phenoxyacetate backbone , contributing to its unique reactivity and biological properties. Its molecular weight is approximately 209.24 g/mol , and it is often found in hydrochloride form, enhancing its solubility in aqueous solutions, which is beneficial for biological studies.

This compound exhibits several mechanisms of action due to its functional groups:

- Nucleophilic Substitution : The methylamino group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives.

- Hydrolysis : The ester functionality can undergo hydrolysis under acidic or basic conditions.

- Electrophilic Aromatic Substitution : The phenoxy group can participate in electrophilic aromatic substitution reactions, making it versatile in organic synthesis and medicinal chemistry.

Cytotoxicity and Apoptosis Induction

In vitro studies suggest that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. For example, certain analogs have been shown to enhance caspase-3 activity significantly, indicating their potential as anticancer agents .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| Methyl 2-(3-(aminomethyl)phenoxy)acetate | 2694746-63-7 | 195.21 g/mol | Lacks methylamino group; potential for different biological activity |

| Methyl 2-(3-hydroxyphenoxy)acetate | 1980-03-0 | 182.20 g/mol | Hydroxyl group instead of methylamino; used in pharmaceuticals |

| Methyl 4-(methylamino)benzoate | 102-97-6 | 195.25 g/mol | Similar amine functionality; different aromatic system |

This table illustrates the uniqueness of this compound and highlights how its specific arrangement of functional groups may confer distinct properties and activities not found in its analogs.

Case Studies

- Anticancer Activity : A study on structurally similar compounds indicated that they could inhibit microtubule assembly and induce apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a potential pathway for this compound's therapeutic application .

- Antimicrobial Efficacy : In a broader screening of phenoxy derivatives, several compounds demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar effects .

Propriétés

Formule moléculaire |

C11H15NO3 |

|---|---|

Poids moléculaire |

209.24 g/mol |

Nom IUPAC |

methyl 2-[3-(methylaminomethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H15NO3/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |

Clé InChI |

IUBYGWOLXAAFMN-UHFFFAOYSA-N |

SMILES canonique |

CNCC1=CC(=CC=C1)OCC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.